1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

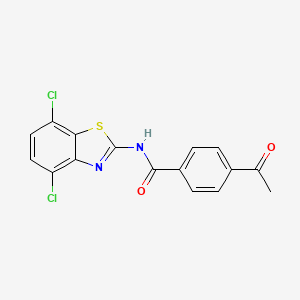

The compound 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a synthetic molecule that appears to be related to various piperidine derivatives studied for their potential pharmacological activities. Piperidine derivatives are known for their presence in a variety of therapeutic agents, targeting different biological pathways and diseases.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-component reactions or modifications of existing piperidine scaffolds. For instance, the Ugi four-component reaction is a method that has been used to synthesize N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which are structurally related to the compound . Although the exact synthesis of 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. For example, the presence of a carboxamide group has been identified as a key feature for the activity of certain piperidine analogs against HIV-1 . Additionally, the substitution of the phenyl group has been shown to be important for reducing clearance and improving oral exposure in the case of soluble epoxide hydrolase inhibitors . These structural insights suggest that the phenyl and carboxamide groups in the compound of interest may play significant roles in its biological activity.

Chemical Reactions Analysis

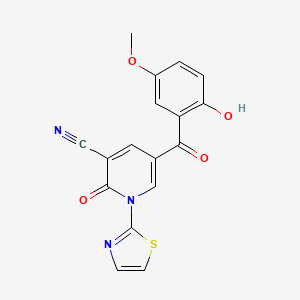

Piperidine derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not offer specific reactions for 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide, but they do discuss the importance of the triazine heterocycle for potency and selectivity in related compounds . This implies that the pyrazinyl group in the compound of interest may also contribute to its chemical reactivity and biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structures. For instance, the introduction of a phenyl group substitution has been associated with reduced clearance and improved pharmacokinetic profiles . While the specific properties of 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide are not described in the provided papers, it is reasonable to infer that its phenyl and carboxamide groups could affect its solubility, stability, and overall pharmacological profile.

属性

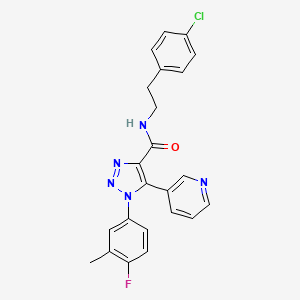

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClFN5O/c1-15-13-19(8-9-20(15)25)30-22(17-3-2-11-26-14-17)21(28-29-30)23(31)27-12-10-16-4-6-18(24)7-5-16/h2-9,11,13-14H,10,12H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLGOVRZYOEILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)

![8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3020597.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B3020602.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(4-chlorophenyl)pyridazin-3-one](/img/structure/B3020604.png)

![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3020614.png)